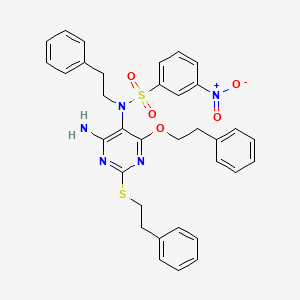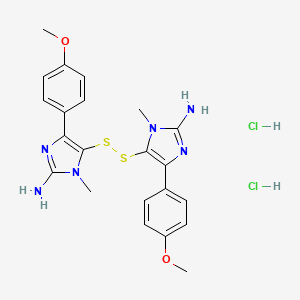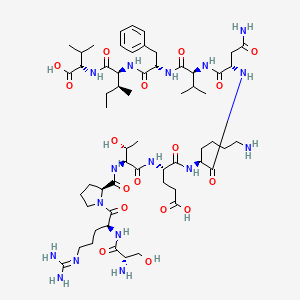
Connexin mimetic peptide 40GAP27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Connexin mimetic peptide 40GAP27 is a biologically active peptide that corresponds to the GAP27 domain of the second extracellular loop of dominant vascular connexin (Cx40). This peptide is used to investigate mechanisms through which oxidant stress impairs communication via gap junctions. When administered, 40GAP27 attenuates endothelium-dependent subintimal smooth muscle hyperpolarization .
Métodos De Preparación
Connexin mimetic peptide 40GAP27 is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods may involve large-scale SPPS with automated synthesizers to increase efficiency and yield.
Análisis De Reacciones Químicas
Connexin mimetic peptide 40GAP27 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions. The major product formed from its synthesis is the peptide itself, with a sequence of Ser-Arg-Pro-Thr-Glu-Lys-Asn-Val-Phe-Ile-Val .
Aplicaciones Científicas De Investigación
Connexin mimetic peptide 40GAP27 has a wide range of scientific research applications:
Biology and Medicine: It is used to study the role of connexins in cellular communication and the effects of oxidant stress on gap junctions. .
Industry: While its primary use is in research, the peptide’s synthesis methods and applications can inform the development of new peptide-based therapeutics and industrial processes
Mecanismo De Acción
Connexin mimetic peptide 40GAP27 exerts its effects by mimicking the GAP27 domain of connexin proteins, which are involved in forming gap junctions between cells. These gap junctions allow for direct intercellular communication by permitting the passage of ions and small molecules. By mimicking this domain, 40GAP27 can inhibit the function of gap junctions, thereby modulating cellular communication and reducing the effects of oxidant stress .
Comparación Con Compuestos Similares
Connexin mimetic peptide 40GAP27 is similar to other connexin mimetic peptides such as Gap26 and Gap27, which target different domains of connexin proteins. These peptides also inhibit gap junction communication but may have different specificities and effects depending on the connexin isoform they target . The uniqueness of 40GAP27 lies in its specific targeting of the GAP27 domain of connexin 40, making it particularly useful for studying vascular connexins .
Similar Compounds
- Gap26
- Gap27
- Connexin43 mimetic peptides
Propiedades
Fórmula molecular |
C58H96N16O17 |
|---|---|
Peso molecular |
1289.5 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C58H96N16O17/c1-8-31(6)45(54(87)71-44(30(4)5)57(90)91)72-50(83)38(26-33-16-10-9-11-17-33)69-53(86)43(29(2)3)70-51(84)39(27-41(61)77)68-48(81)35(18-12-13-23-59)65-49(82)36(21-22-42(78)79)66-55(88)46(32(7)76)73-52(85)40-20-15-25-74(40)56(89)37(19-14-24-64-58(62)63)67-47(80)34(60)28-75/h9-11,16-17,29-32,34-40,43-46,75-76H,8,12-15,18-28,59-60H2,1-7H3,(H2,61,77)(H,65,82)(H,66,88)(H,67,80)(H,68,81)(H,69,86)(H,70,84)(H,71,87)(H,72,83)(H,73,85)(H,78,79)(H,90,91)(H4,62,63,64)/t31-,32+,34-,35-,36-,37-,38-,39-,40-,43-,44-,45-,46-/m0/s1 |
Clave InChI |
NDOBPWYKBJJIAU-WCZDDBJKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


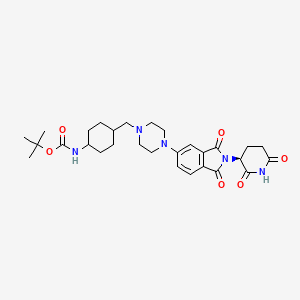
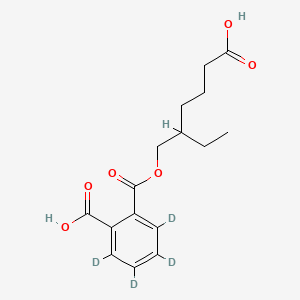
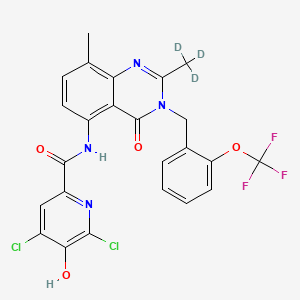
![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)
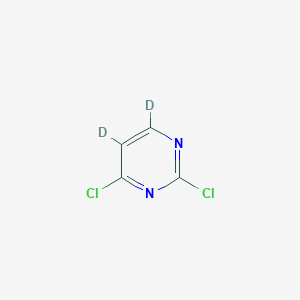
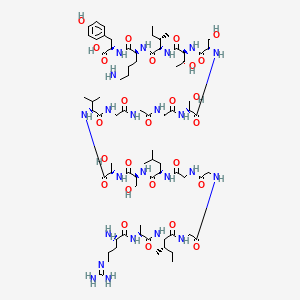
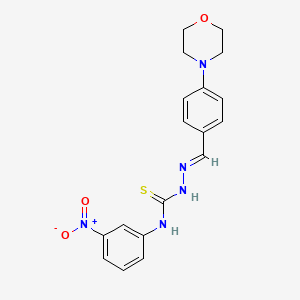
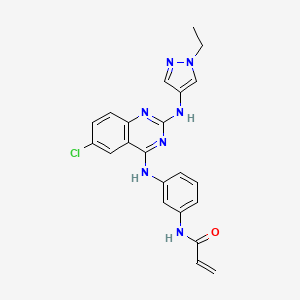
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
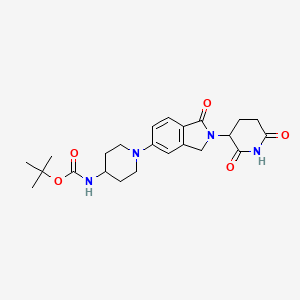
![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)
